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Compound of Interest

Compound Name: 2-Chloro-1,4-dimethoxybenzene

Cat. No.: B1200979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-Chloro-1,4-
dimethoxybenzene and its various isomers. The data presented is essential for the

identification, characterization, and quality control of these compounds in research and

development settings. The isomers covered include:

2-Chloro-1,4-dimethoxybenzene

1-Chloro-2,3-dimethoxybenzene

1-Chloro-2,4-dimethoxybenzene

1-Chloro-3,5-dimethoxybenzene

2-Chloro-1,3-dimethoxybenzene

4-Chloro-1,2-dimethoxybenzene

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for these compounds, along with generalized experimental protocols

and a workflow for spectroscopic analysis.
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The following tables summarize the available spectroscopic data for 2-Chloro-1,4-
dimethoxybenzene and its isomers. Please note that the data has been compiled from various

sources, and experimental conditions may vary.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compound Aromatic Protons Methoxy Protons

2-Chloro-1,4-

dimethoxybenzene

6.95 (d, 1H), 6.85 (dd, 1H),

7.15 (d, 1H)
3.85 (s, 3H), 3.78 (s, 3H)

1-Chloro-2,3-

dimethoxybenzene
6.9 - 7.2 (m, 3H) 3.9 (s, 6H)

1-Chloro-2,4-

dimethoxybenzene

6.9 (d, 1H), 6.95 (dd, 1H), 7.2

(d, 1H)
3.88 (s, 3H), 3.85 (s, 3H)

1-Chloro-3,5-

dimethoxybenzene
6.45 (t, 1H), 6.55 (d, 2H) 3.78 (s, 6H)

2-Chloro-1,3-

dimethoxybenzene
6.6-7.3 (m, 3H) 3.9 (s, 6H)

4-Chloro-1,2-

dimethoxybenzene

6.85 (d, 1H), 6.95 (dd, 1H), 7.1

(d, 1H)
3.87 (s, 3H), 3.86 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
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Compound Aromatic Carbons Methoxy Carbons

2-Chloro-1,4-

dimethoxybenzene

150.1, 149.2, 123.5, 118.1,

115.4, 113.9
56.9, 56.1

1-Chloro-2,3-

dimethoxybenzene

153.0, 145.9, 127.8, 124.6,

120.3, 112.1
61.2, 56.0

1-Chloro-2,4-

dimethoxybenzene

156.9, 152.1, 128.4, 122.3,

112.5, 99.8
56.4, 55.8

1-Chloro-3,5-

dimethoxybenzene

161.5 (2C), 136.2, 108.0 (2C),

99.9
55.8 (2C)

2-Chloro-1,3-

dimethoxybenzene

157.1 (2C), 133.4, 125.0,

108.2, 105.9
56.3 (2C)

4-Chloro-1,2-

dimethoxybenzene

149.5, 148.8, 123.7, 120.9,

113.2, 111.8
56.2, 56.0

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands, cm⁻¹)
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Compound C-H (Aromatic)
C=C
(Aromatic)

C-O (Ether) C-Cl

2-Chloro-1,4-

dimethoxybenze

ne[1][2][3]

~3050 ~1590, 1490 ~1220, 1040 ~800

1-Chloro-2,3-

dimethoxybenze

ne

~3060 ~1580, 1470 ~1250, 1080 ~780

1-Chloro-2,4-

dimethoxybenze

ne[4]

~3070 ~1600, 1500 ~1230, 1050 ~810

1-Chloro-3,5-

dimethoxybenze

ne[5]

~3080 ~1610, 1580 ~1210, 1060 ~830

2-Chloro-1,3-

dimethoxybenze

ne[6]

~3070 ~1590, 1470 ~1260, 1100 ~760

4-Chloro-1,2-

dimethoxybenze

ne

~3060 ~1590, 1490 ~1240, 1030 ~820

Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)
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Compound
Molecular Ion
[M]⁺

[M-CH₃]⁺ [M-OCH₃]⁺ [M-Cl]⁺

2-Chloro-1,4-

dimethoxybenze

ne[2][7][8]

172/174 157/159 141/143 137

1-Chloro-2,3-

dimethoxybenze

ne

172/174 157/159 141/143 137

1-Chloro-2,4-

dimethoxybenze

ne[4]

172/174 157/159 141/143 137

1-Chloro-3,5-

dimethoxybenze

ne

172/174 157/159 141/143 137

2-Chloro-1,3-

dimethoxybenze

ne

172/174 157/159 141/143 137

4-Chloro-1,2-

dimethoxybenze

ne[9]

172/174 157/159 141/143 137

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of chloro-

dimethoxybenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the chloro-dimethoxybenzene isomer for ¹H NMR or 20-50

mg for ¹³C NMR.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://m.chemicalbook.com/SpectrumEN_2100-42-7_13CNMR.htm
https://www.rsc.org/suppdata/c6/qo/c6qo00631k/c6qo00631k1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_5-dimethoxybenzene
https://webbook.nist.gov/cgi/inchi?ID=C7051130&Mask=80
https://www.rsc.org/suppdata/cc/c3/c3cc48461k/c3cc48461k.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

Filter the solution through a pipette containing a small plug of glass wool directly into a 5

mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique

carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans will be

required due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:
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For solid samples (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a

fine powder and press it into a transparent pellet using a hydraulic press.

For liquid samples or solutions (neat film): If the compound is a low-melting solid or an oil,

a thin film can be prepared by placing a small drop of the sample between two salt plates

(e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent such as methanol, acetonitrile, or dichloromethane.

Data Acquisition (using Gas Chromatography-Mass Spectrometry - GC-MS):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
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The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like

DB-5ms). A typical temperature program might start at 50°C and ramp up to 250°C.

The separated components eluting from the GC column are introduced into the mass

spectrometer's ion source.

Electron ionization (EI) is commonly used, with a standard energy of 70 eV.

The mass analyzer (e.g., a quadrupole) scans a range of m/z values to detect the

molecular ion and fragment ions.

Data Processing:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound. Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in an

approximate 3:1 ratio).

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.

Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of the

chloro-dimethoxybenzene isomers.
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Caption: General workflow for the spectroscopic analysis of chloro-dimethoxybenzene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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